6-amino-1H-pyrimidin-2-one

Catalog No.
S524838
CAS No.
71-30-7
M.F
C4H5N3O
M. Wt
111.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-amino-1H-pyrimidin-2-one

For API manufacturers, substituting cytidine with cytosine free base eliminates inefficient deoxygenation steps. It is the direct precursor for Vorbrüggen glycosylation, enabling streamlined synthesis of cytarabine and decitabine.

  • Enables single-step stereoselective coupling with modified sugars.
  • High thermal stability (decomp. 320-325°C) supports large-scale reactions.
  • Consistent purity reduces rework and batch failure.

CAS Number

71-30-7

Product Name

6-amino-1H-pyrimidin-2-one

IUPAC Name

6-amino-1H-pyrimidin-2-one

Molecular Formula

C4H5N3O

Molecular Weight

111.10 g/mol

InChI

InChI=1S/C4H5N3O/c5-3-1-2-6-4(8)7-3/h1-2H,(H3,5,6,7,8)

InChI Key

OPTASPLRGRRNAP-UHFFFAOYSA-N

solubility

>16.7 [ug/mL] (The mean of the results at pH 7.4)
8.0 mg/mL

Synonyms

NSC 27787; NSC-27787; NSC27787; Cytosine

Canonical SMILES

C1=C(NC(=O)N=C1)N

Isomeric SMILES

C1=CN=C(N=C1N)O

The exact mass of the compound Cytosine is 111.0433 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.07 m8.0 mg/ml>16.7 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 27787. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrimidines - Pyrimidinones. It belongs to the ontological category of aminopyrimidine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥99%

Package Size

5 g, 25 g

6-amino-1H-pyrimidin-2-one (CAS 71-30-7), commonly known as cytosine, is a fundamental pyrimidine nucleobase characterized by its planar heterocyclic structure and its ability to form three hydrogen bonds with guanine [1]. In industrial and research procurement, it serves as an essential, high-purity starting material for the synthesis of modified nucleoside active pharmaceutical ingredients (APIs), oligonucleotides, and epigenetic standards [2]. Unlike its pre-glycosylated or aza-substituted counterparts, the free cytosine base offers a robust thermal profile (decomposition at 320–325 °C) and a stable pyrimidine core, making it a highly efficient precursor for direct stereoselective coupling with specialized sugar moieties [1].

Research Fit

Nucleic acid synthesis & genomics
High-purity building block for DNA/RNA chemistry and proteomics workflows.
Analytical standard
High HPLC purity supports chromatographic calibration and method validation.
Pharmaceutical R&D intermediate
Key precursor for antiviral and anticancer research compounds.

Substituting 6-amino-1H-pyrimidin-2-one with its nucleoside equivalent (cytidine) or structural isomers (isocytosine) introduces severe inefficiencies in API manufacturing and biological targeting [1]. Attempting to synthesize drugs like cytarabine or decitabine starting from cytidine requires complex, low-yield multi-step deoxygenation or stereochemical inversion of the existing ribose ring, whereas the free cytosine base allows for direct, single-step Vorbrüggen glycosylation with the desired modified sugar [2]. Furthermore, utilizing isomers like isocytosine alters the hydrogen-bonding regiochemistry, completely abolishing the canonical Watson-Crick base pairing required for polymerase inhibition and nucleic acid integration [3].

Substitution Risk

Base pairing
Specific hydrogen-bonding pattern with guanine is not shared by uracil or thymine, limiting interchangeability in nucleic acid studies.
pH behavior
Distinct pKa and solubility profiles mean cytosine’s reactivity differs significantly from other pyrimidines, requiring protocol redesign if substituted.
Biological pathway
In antifungal resistance or epigenetic models, only cytosine accurately mimics the native substrate; analogs may yield misleading results.

Precursor Efficiency in Stereoselective API Synthesis

In the industrial synthesis of modified nucleoside APIs (such as cytarabine), utilizing the free 6-amino-1H-pyrimidin-2-one base enables direct Vorbrüggen glycosylation with an arabinofuranose derivative [1]. In contrast, starting from the pre-formed nucleoside cytidine necessitates complex multi-step chemical inversions of the 2'-hydroxyl group to achieve the arabinose stereochemistry[2].

Evidence DimensionSynthetic route efficiency for modified-sugar nucleosides
Target Compound Data6-amino-1H-pyrimidin-2-one: Enables direct single-step coupling with modified sugars
Comparator Or BaselineCytidine: Requires multi-step 2'-hydroxyl inversion or deoxygenation
Quantified DifferenceEliminates multiple synthetic steps and associated yield losses
ConditionsIndustrial nucleoside API synthesis (e.g., cytarabine production)

Procuring the free base streamlines the manufacturing of arabinosyl and deoxyribosyl APIs, significantly reducing process complexity and cost.

pKa & Solubility
Reported comparison
Cytosine pKa1 4.60 vs uracil 9.45; solubility 23.5 g/L in water.
pH-dependent protocol context; behavior may not transfer.
Aqueous at 25°C; data to verify for specific buffers.

Solid-State Thermal Stability and Processing Window

Thermal analysis demonstrates that 6-amino-1H-pyrimidin-2-one possesses exceptional solid-state stability, with a decomposition melting point of 320–325 °C [1]. This is significantly higher than its nucleoside counterpart, cytidine, which melts at approximately 230 °C, and its isomer, isocytosine, which melts at 248–254 °C [2].

Evidence DimensionMelting point / Thermal decomposition threshold
Target Compound Data6-amino-1H-pyrimidin-2-one: 320–325 °C
Comparator Or BaselineCytidine: ~230 °C; Isocytosine: 248–254 °C
Quantified DifferenceGreater than 65 °C higher thermal stability threshold
ConditionsSolid-state thermal characterization (TGA/DSC)

The high thermal stability allows for aggressive, high-temperature reaction conditions (such as high-heat silylation) during industrial scale-up without precursor degradation.

Thermal Stability
Reported comparison
Melting point >300°C; 5-methylcytosine 67.3°C.
Supports ambient storage and handling.
Reported stability difference over modified analogs.

Aqueous Ring Stability for Formulation and Workup

The pyrimidine core of 6-amino-1H-pyrimidin-2-one maintains high structural integrity in standard aqueous environments [1]. When compared to 5-azacytosine—a closely related analog used in epigenetic drugs—the substitution of a carbon atom for nitrogen at the 5-position in the aza-analog renders its triazine ring highly susceptible to rapid hydrolytic cleavage [2].

Evidence DimensionAqueous ring stability
Target Compound Data6-amino-1H-pyrimidin-2-one: Stable pyrimidine ring in aqueous workups
Comparator Or Baseline5-Azacytosine: Rapid hydrolysis of the triazine ring
Quantified DifferenceDramatically lower susceptibility to aqueous degradation
ConditionsAqueous synthetic workups and formulation environments

The robust hydrolytic stability simplifies aqueous extraction and purification steps, avoiding the strict anhydrous handling required for aza-analogs.

5-FC Antagonism
Head-to-head
Cytosine strongly reverses 5-FC activity; uracil shows minimal reversal.
Pathway-specific interaction context.
C. albicans assay; relevant for resistance studies.
Nanopore Sequencing
Head-to-head
Cytosine correctly called in 91.6–98.3% of reads at CG sites.
Baseline for epigenetic variant discrimination.
M2MspA pore; distinct ionic signatures.
Mutation Rate
Head-to-head
5mC mutation rate ~10-fold higher than cytosine at CpG sites.
Baseline control for DNA repair fidelity assays.
Mammalian genome context.
hCA VII Inhibition
Class-level
Ki = 2.40 nM for hCA VII; Ki = 11 nM for hCA II.
Reported nanomolar enzyme inhibition.
In vitro assay; verify for screening use.

Industrial Synthesis of Antineoplastic APIs

As the primary free-base precursor for Vorbrüggen glycosylation, this compound is procured for the large-scale manufacturing of cytarabine, decitabine, and other modified-sugar nucleoside analogs [1].

Solid-Phase Oligonucleotide Synthesis

Utilized as a highly stable starting material for the generation of protected cytosine phosphoramidites, which are essential for custom DNA and RNA sequence synthesis[2].

Epigenetic Reference Standards

Procured as the baseline unmethylated standard and primary synthetic precursor for generating 5-methylcytosine and 5-hydroxymethylcytosine to study DNA methyltransferase activity [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Epigenetic Nanopore Calibration
High-purity unmodified cytosine standard
Ionic current baseline for variant calling
Antifungal Resistance Studies
Native substrate for pyrimidine salvage pathway
5-FC competitive antagonism model
DNA Mutation & Repair Assays
Unmodified cytosine control
Baseline mutation frequency assessment
Carbonic Anhydrase Inhibitor Screening
Nanomolar inhibitor scaffold
Benchmark for novel hCA inhibitor design

Physical Description

Monohydrate: Lustrous solid; [Merck Index] White powder; [Alfa Aesar MSDS]
Solid

XLogP3

-1.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

111.043261792 Da

Monoisotopic Mass

111.043261792 Da

Heavy Atom Count

8

LogP

-1.73 (LogP)
-1.73

Appearance

Solid powder

Melting Point

> 300 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

8J337D1HZY

Related CAS

52685-04-8
26297-64-3

GHS Hazard Statements

Aggregated GHS information provided by 57 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 8 of 57 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 49 of 57 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.96%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Cytosine is a pyrimidine base found in DNA and RNA that pairs with guanine.

Vapor Pressure

0.00109 [mmHg]

Pictograms

Irritant

Irritant

Other CAS

71-30-7

Wikipedia

Cytosine

General Manufacturing Information

2(1H)-Pyrimidinone, 6-amino-: ACTIVE
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